molecular formula C11H8BrNO2 B1308329 8-Bromo-2-methylquinoline-4-carboxylic acid CAS No. 288151-69-9

8-Bromo-2-methylquinoline-4-carboxylic acid

Cat. No. B1308329
M. Wt: 266.09 g/mol
InChI Key: IBSBXSPGFHPAIU-UHFFFAOYSA-N
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Description

8-Bromo-2-methylquinoline-4-carboxylic acid is a compound that belongs to the class of quinolines, which are heterocyclic aromatic organic compounds. Quinolines and their derivatives have been extensively studied due to their diverse biological activities and applications in medicinal chemistry. The presence of a bromine atom and a carboxylic acid group in the molecule suggests potential reactivity and usefulness in various chemical transformations and as a building block in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of bromoquinoline derivatives can be achieved through various methods. For instance, brominated hydroxyquinoline, a related compound, has been synthesized and used as a photolabile protecting group for carboxylic acids, indicating the potential for 8-bromo-2-methylquinoline-4-carboxylic acid to be used in similar applications . Another study describes the synthesis of a bromoquinolinium reagent for the analysis of biological carboxylic acids, which could be related to the synthesis of 8-bromo-2-methylquinoline-4-carboxylic acid . Additionally, substituted 1,4-dihydro-8-methyl-4-oxoquinoline-3-carboxylic acids have been prepared, showing the feasibility of introducing substituents at the 8-position of the quinoline ring .

Molecular Structure Analysis

The molecular structure of quinoline derivatives is crucial for their biological activity. For example, the structure of 7-bromoquinolin-8-ol has been analyzed, revealing intermolecular and weak intramolecular hydrogen bonds . This suggests that the molecular structure of 8-bromo-2-methylquinoline-4-carboxylic acid could also exhibit interesting bonding patterns that might influence its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Bromoquinoline derivatives participate in various chemical reactions. The reaction of N-bromosuccinimide with 8-aminoquinoline has been studied, leading to dibromoquinoline derivatives10. This indicates that 8-bromo-2-methylquinoline-4-carboxylic acid could also undergo reactions with N-bromosuccinimide or similar reagents, potentially leading to new derivatives with varied biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromoquinoline derivatives are influenced by their molecular structure. The presence of a bromine atom in the structure of these compounds, such as in the novel bromoquinolinium reagent, imparts characteristic isotope patterns in mass spectra, which aids in the identification of carboxylic acids in biological samples . The solubility and fluorescence properties of these compounds are also important, as seen in the case of brominated hydroxyquinoline, which has increased solubility and low fluorescence, making it useful as a caging group .

Scientific Research Applications

  • Pharmaceutical Chemistry

    • Quinoline and its analogues have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in the field of medicinal chemistry .
    • Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry .
    • Quinoline and its derivatives are a vital nucleus in several natural products and FDA-approved drugs . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses, including anticancer , antioxidant , anti-COVID-19 , anti-inflammatory , anti-mycobacterial , antimicrobial , anticonvulsant , cardiovascular , antituberculosis , anti-plasmodial , antibacterial activities.
    • 8-Bromo-7-methylquinoline might serve as a building block for the synthesis of more complex quinoline-derived molecules with potential biological activities.
  • Synthetic Organic Chemistry

    • Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry .
    • A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold .
    • Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols are also useful for the construction and functionalization of this compound .
  • Proteomics Research

    • “8-Bromo-2-methylquinoline-4-carboxylic acid” is a product used for proteomics research . Proteomics is a large-scale study of proteins, particularly their structures and functions. This field is often used in exploring potential treatment strategies for diseases.
  • Industrial Chemistry

    • Quinoline and its derivatives have applications in industrial chemistry . They provide frameworks for industrial uses including organic light-emitting diodes (OLEDs) and photovoltaic cells, as well as solvents for terpenes and resins .
  • Photographic Industry

    • Quinoline-based dyes such as ethyl red iodide and pinacyanol have been used since the beginning of the nineteenth century in photographic plates .
  • Antimalarial Drugs

    • The first and most widely used antimalarial agent, quinine, contains the quinoline scaffold, as do the closely related derivatives chloroquine and mefloquine .
  • Proteomics Research

    • “8-Bromo-2-methylquinoline-4-carboxylic acid” is a product used for proteomics research . Proteomics is a large-scale study of proteins, particularly their structures and functions. This field is often used in exploring potential treatment strategies for diseases.
  • Industrial Chemistry

    • Quinoline and its derivatives have applications in industrial chemistry . They provide frameworks for industrial uses including organic light-emitting diodes (OLEDs) and photovoltaic cells, as well as solvents for terpenes and resins .
  • Photographic Industry

    • Quinoline-based dyes such as ethyl red iodide and pinacyanol have been used since the beginning of the nineteenth century in photographic plates .
  • Antimalarial Drugs

    • The first and most widely used antimalarial agent, quinine, contains the quinoline scaffold, as do the closely related derivatives chloroquine and mefloquine .

Safety And Hazards

BMQA is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301 + P312 + P330 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth), and P305 + P351 + P338 + P310 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician) .

Future Directions

Quinoline derivatives have been the subject of numerous studies due to their versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry and are used as scaffolds for drug discovery . Therefore, future research could focus on exploring the potential biological and pharmaceutical activities of BMQA and its derivatives.

properties

IUPAC Name

8-bromo-2-methylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO2/c1-6-5-8(11(14)15)7-3-2-4-9(12)10(7)13-6/h2-5H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBSBXSPGFHPAIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CC=C(C2=N1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromo-2-methylquinoline-4-carboxylic acid

Synthesis routes and methods

Procedure details

A suspension of 7-bromoisatin (6.0 g) in acetone (27 ml) was treated with sodium hydroxide (4.6 g) in water (23 ml). The mixture was heated to reflux for 8 h, cooled and solvent reduced in volume at reduced pressure to approx. 25 ml. The residual aqueous phase was acidified with conc. HCl, extracted with ethyl acetate, the organic phase dried (MgSO4) and solvent removed at reduced pressure to give the title compound (7.2 g) as a yellow solid. 1H NMR δ: 2.85 (3H, s), 7.40 (1H, m), 7.90 (1H, s), 8.05 (1H, dd, J=1.2, 7.6 Hz), 8.79 (1H, dd, J=1.0, 8.5 Hz).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
27 mL
Type
reactant
Reaction Step One
Quantity
4.6 g
Type
reactant
Reaction Step Two
Name
Quantity
23 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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